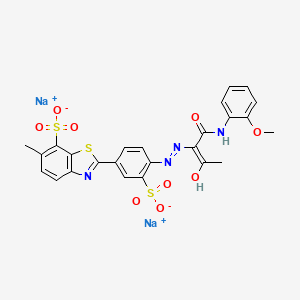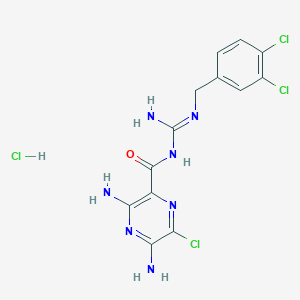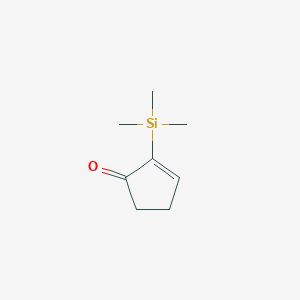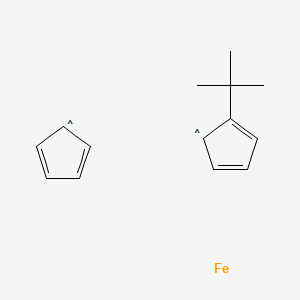
Diethyl 2-phthalimidomalonate-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-phthalimidomalonate-2-13C is a stable isotope-labeled compound used extensively in scientific research. The compound features a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, where it helps in tracing molecular pathways and understanding complex biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-phthalimidomalonate-2-13C typically involves the following steps:
Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with diethyl malonate in the presence of a base such as sodium ethoxide. This step introduces the malonate moiety into the molecule.
Isotope Labeling: The carbon-13 isotope is introduced during the synthesis of diethyl malonate, ensuring that the final product, this compound, contains the labeled carbon atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-phthalimidomalonate-2-13C undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include phthalimide derivatives, carboxylic acids, and various substituted malonates.
Aplicaciones Científicas De Investigación
Diethyl 2-phthalimidomalonate-2-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl 2-phthalimidomalonate-2-13C is primarily related to its role as a labeled compound in analytical studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various chemical and biological processes. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-phthalimidomalonate: The non-labeled version of the compound.
Diethyl acetamidomalonate-2-13C: Another isotope-labeled compound with a similar structure but different functional groups.
Ethyl phthalimidomalonate-2-13C, 15N: Contains both carbon-13 and nitrogen-15 isotopes for more complex tracing studies.
Uniqueness
Diethyl 2-phthalimidomalonate-2-13C is unique due to its specific labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. Its structure allows for versatile chemical modifications, making it a useful intermediate in organic synthesis and a valuable tool in various research fields.
Propiedades
Número CAS |
1007459-54-2 |
|---|---|
Fórmula molecular |
C15H15NO6 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |
Clave InChI |
SZNGBHWKVWEBKW-KHWBWMQUSA-N |
SMILES isomérico |
CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)







![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)





